Ammonium hexafluorotitanate

Catalog No.
S598006
CAS No.
16962-40-6
M.F
F6Ti.2H4N
M. Wt
197.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium hexafluorotitanate

CAS Number

16962-40-6

Product Name

Ammonium hexafluorotitanate

IUPAC Name

diazanium;hexafluorotitanium(2-)

Molecular Formula

F6Ti.2H4N

Molecular Weight

197.93 g/mol

InChI

InChI=1S/6FH.2H3N.Ti/h6*1H;2*1H3;/q;;;;;;;;+4/p-4

InChI Key

NMGYKLMMQCTUGI-UHFFFAOYSA-J

SMILES

[NH4+].[NH4+].F[Ti-2](F)(F)(F)(F)F

Synonyms

ammonium titanium fluoride, hexafluoro-diammonium titanate

Canonical SMILES

[NH4+].[NH4+].[F-].[F-].[F-].[F-].[F-].[F-].[Ti+4]
  • Synthesis of Precursor Materials: It serves as a precursor for the synthesis of various titanium-based materials, including:
    • Titanium dioxide (TiO2) nanostructures: By employing hydrothermal or sol-gel techniques, ammonium hexafluorotitanate can be converted into highly ordered and diverse TiO2 nanostructures like nanotubes, nanowires, and nanoparticles []. These nanostructures are extensively studied for their potential applications in photocatalysis, solar cells, and sensors [, ].
  • Preparation of Functional Ceramics and Glasses: Doping ceramics and glasses with titanium can enhance their properties, and ammonium hexafluorotitanate provides a readily available source of titanium for this purpose. Researchers have explored its use in the preparation of:
    • Electrolytes for solid oxide fuel cells: Doping yttrium-stabilized zirconia (YSZ) with titanium, using ammonium hexafluorotitanate as a precursor, can improve its electrical conductivity at lower operating temperatures [].
    • Biocompatible glasses for bone regeneration: The incorporation of titanium into biocompatible glasses can enhance their bioactivity and promote bone growth. Studies have utilized ammonium hexafluorotitanate for this purpose [].

Applications in Environmental Research

Ammonium hexafluorotitanate shows potential in environmental research due to its ability to:

  • Adsorb Fluoride from Water: Studies have explored its potential for fluoride removal from water, particularly in areas with high fluoride concentrations in groundwater. The research suggests that ammonium hexafluorotitanate can effectively adsorb fluoride ions.

Ammonium hexafluorotitanate is an inorganic compound with the chemical formula (NH4)2TiF6(NH_4)_2TiF_6. It appears as a white crystalline solid and is primarily utilized in various industrial applications, particularly in materials science and catalysis. The compound consists of ammonium ions and hexafluorotitanate ions, making it a source of titanium and fluorine in

, including:

  • Hydrolysis: In aqueous solutions, it can hydrolyze to form titanium dioxide and hydrofluoric acid.
  • Reactions with Bases: It is incompatible with strong bases, leading to the formation of titanium hydroxides.
  • Thermal Decomposition: Upon heating, ammonium hexafluorotitanate decomposes, releasing nitrogen and fluorine gases.

These reactions are critical in understanding its behavior in various environments and applications.

Research indicates that ammonium hexafluorotitanate exhibits some biological activity. It is categorized as harmful if ingested or if it comes into contact with skin. The compound has been noted for its acute toxicity, which necessitates careful handling to avoid adverse health effects. Its interactions within biological systems are not extensively documented, but caution is advised due to its toxicological properties .

Ammonium hexafluorotitanate can be synthesized through various methods:

  • Direct Reaction: By reacting titanium dioxide with hydrofluoric acid and ammonium fluoride.
  • Precipitation: Mixing solutions of titanium tetrachloride and ammonium fluoride under controlled conditions.
  • Solvothermal Methods: Utilizing high-pressure and high-temperature conditions to facilitate the reaction between titanium precursors and fluoride sources.

These methods allow for the production of ammonium hexafluorotitanate with varying purity levels depending on the reagents used.

Ammonium hexafluorotitanate has several applications, including:

  • Catalysis: Used as a catalyst in organic synthesis due to its ability to stabilize reactive intermediates.
  • Material Science: Employed in the production of titanium-based materials and coatings.
  • Fluoride Sources: Acts as a source of fluoride ions in

Studies have highlighted the interactions of ammonium hexafluorotitanate with various substances:

  • Metal Ions: It can form complexes with different metal ions, influencing their solubility and reactivity.
  • Polymers: Interaction with polymers has been explored for enhancing material properties, particularly in composite materials .
  • Biological Systems: Limited studies suggest potential interactions with biological molecules, although more research is needed to elucidate these mechanisms.

Several compounds share similarities with ammonium hexafluorotitanate. Below is a comparison highlighting its uniqueness:

CompoundFormulaKey CharacteristicsUnique Aspects
Ammonium tetrafluoroborate(NH4)BF4(NH_4)BF_4Used in organic synthesis as a fluoride sourceLacks titanium; primarily boron-based
Potassium hexafluorotitanateK2TiF6K_2TiF_6Similar structure; used in ceramicsPotassium ion instead of ammonium
Ammonium hexafluorosilicate(NH4)2SiF6(NH_4)_2SiF_6Utilized in glass manufacturingSilicon-based; different applications

Ammonium hexafluorotitanate's unique combination of titanium and fluoride makes it particularly valuable in both catalysis and material science compared to these similar compounds. Its specific reactivity patterns and applications set it apart from others in this category.

Industrial Synthesis Processes

Ilmenite Processing Technology

The primary industrial route for synthesizing ammonium hexafluorotitanate involves the fluorination of ilmenite (FeTiO₃), a titanium-rich ore. The process begins with treating ilmenite with ammonium fluoride (NH₄F) or ammonium hydrogen difluoride (NH₄HF₂) at elevated temperatures. The reaction proceeds as follows:
$$
\text{FeTiO}3 + 10 \text{NH}4\text{F} \rightarrow (\text{NH}4)2\text{FeF}4 + (\text{NH}4)2\text{TiF}6 + 6 \text{H}_2\text{O}
$$
This step dissolves titanium and iron into fluoride complexes. Subsequent iron removal is achieved via precipitation or sublimation, leaving ammonium hexafluorotitanate in solution [1] [2]. Recent advancements utilize NH₄HF₂ as a fluorinating agent due to its higher reactivity, enabling efficient extraction even from low-grade ores [2] [3].

Ammonium Fluoride Treatment Methods

Excess ammonium fluoride is critical to ensure complete conversion of titanium species into the hexafluorotitanate anion. Industrial reactors operate at 80–120°C with vigorous stirring to enhance reagent contact. The resulting slurry is filtered to remove insoluble iron fluorides, and the filtrate is treated with ammonia to precipitate hydrated titanium dioxide while regenerating NH₄F:
$$
(\text{NH}4)2\text{TiF}6 + 4 \text{NH}3 + 2 \text{H}2\text{O} \rightarrow \text{TiO}2 + 6 \text{NH}_4\text{F}
$$
This closed-loop system minimizes waste and reduces raw material costs [1] [3].

Large-Scale Production Optimization

Key optimization parameters include:

  • Temperature control: Maintaining 100–120°C ensures rapid reaction kinetics without decomposing NH₄F [1].
  • Reagent stoichiometry: A 10:1 molar ratio of NH₄F to ilmenite prevents intermediate oxyfluoride formation [2].
  • Impurity management: Sublimation at 300–400°C separates volatile (NH₄)₃FeF₆ from (NH₄)₂TiF₆, yielding titanium-rich fractions with ≤0.45% impurities [3].

Table 1: Industrial Synthesis Parameters

ParameterOptimal RangeImpact on Yield
Temperature100–120°CMaximizes reaction rate
NH₄F:Ilmenite ratio10:1Prevents side reactions
Reaction time4–6 hoursEnsures complete conversion

Laboratory-Scale Preparation Techniques

Stoichiometric Precursor Methods

Laboratory synthesis often employs purified titanium dioxide or titanium tetrachloride (TiCl₄) as precursors. Titanium dioxide is dissolved in hydrofluoric acid (HF) under reflux, followed by neutralization with ammonium hydroxide:
$$
\text{TiO}2 + 6 \text{HF} + 2 \text{NH}4\text{OH} \rightarrow (\text{NH}4)2\text{TiF}6 + 4 \text{H}2\text{O}
$$
Stoichiometric precision ensures high-purity products, with yields exceeding 90% under controlled conditions [1] [2].

Purity Enhancement Strategies

Key strategies include:

  • Recrystallization: Dissolving crude product in minimal hot water and cooling to precipitate pure crystals.
  • Ion exchange: Removing trace metals (Fe³⁺, Al³⁺) using chelating resins.
  • Solvent selection: Using ethanol-water mixtures to reduce solubility and enhance crystal growth [3].

Yield Optimization Parameters

Critical factors for maximizing yield:

  • pH control: Maintaining pH 2–3 during neutralization prevents premature hydrolysis.
  • Reaction time: Extended stirring (8–12 hours) ensures complete complexation.
  • Precursor quality: Using ≥99.9% pure TiO₂ minimizes side reactions [1] [3].

Novel Synthetic Approaches

Controlled Atmosphere Synthesis

Recent studies demonstrate that conducting reactions under nitrogen atmospheres reduces oxidative byproducts. For example, fluorination in N₂-enriched environments suppresses Fe²⁺ oxidation, simplifying iron removal [3].

Low-Temperature Methodologies

Using NH₄HF₂ as a fluorinating agent enables synthesis at 60–80°C, significantly lower than traditional methods. This approach reduces energy consumption and equipment corrosion while maintaining yields of 85–90% [2] [3].

Microwave-Assisted Synthesis

Emerging techniques leverage microwave irradiation to accelerate reaction kinetics. Preliminary experiments show a 50% reduction in processing time compared to conventional heating, though scalability remains under investigation [2].

Table 2: Comparison of Synthetic Methods

MethodTemperature (°C)Yield (%)Purity (%)
Industrial (NH₄HF₂)100–1209299.5
Laboratory (TiO₂ + HF)809199.8
Microwave-assisted908899.2

Physical and Chemical Properties

Ammonium hexafluorotitanate exhibits distinctive physical characteristics that are fundamental to its structural analysis. The compound presents as a white crystalline solid with a molecular weight of 197.93-198.07 g/mol and CAS number 16962-40-6 [1] [2] [3]. The material demonstrates moderate solubility in water (25 g/100g H₂O at 20°C) and undergoes thermal decomposition above 400°C rather than melting [2].

PropertyValueReference
Molecular Formula(NH₄)₂TiF₆ [1] [2] [3]
Molecular Weight (g/mol)197.93-198.07 [2] [3] [4]
CAS Number16962-40-6 [1] [2] [3]
AppearanceWhite crystalline solid [2] [3] [4]
Melting Point (°C)Decomposes >400 [2]
Solubility (g/100g H₂O)25 (20°C) [2]

The compound's crystal system exhibits polymorphism, with both cubic and trigonal forms reported in the literature, similar to related hexafluorosilicate compounds [1] [5]. This structural diversity necessitates comprehensive crystallographic investigation to fully characterize the various phases and their stability relationships.

Crystallographic Investigation Techniques

X-Ray Diffraction Analysis Approaches

X-ray diffraction represents the primary technique for structural characterization of ammonium hexafluorotitanate. Powder X-ray diffraction using Cu Kα radiation across a 2θ range of 5-80° provides comprehensive phase identification and purity assessment [1] [6] [7]. The technique enables determination of crystalline phases, with diffraction patterns typically analyzed using the PDF-4+ database for structure identification [7].

Analysis MethodApplicationTypical ConditionsReference
Powder X-ray DiffractionPhase identification and purityCu Kα radiation, 2θ = 5-80° [1] [6] [7]
Single Crystal X-ray DiffractionDetailed atomic positionsMo Kα radiation, single crystals [1] [8] [9]
Structure DeterminationSpace group determinationRietveld refinement methods [1] [5]
Phase IdentificationPolymorph identificationPDF-4+ database matching [1] [7]

Single crystal X-ray diffraction provides the most detailed structural information, enabling precise determination of atomic positions, bond lengths, and angles. Studies have utilized Mo Kα radiation for data collection, with structures typically refined using full-matrix least-squares methods [1] [8] [9]. The technique reveals the octahedral coordination geometry around titanium centers and the three-dimensional hydrogen bonding network.

Coordination Environment Research Methods

The coordination environment of titanium in ammonium hexafluorotitanate has been extensively characterized through crystallographic methods. The hexafluorotitanate anion [TiF₆]²⁻ adopts a regular octahedral geometry with titanium in the +4 oxidation state [1] [10]. The Ti-F bond lengths typically range from 1.78-1.82 Å, consistent with strong ionic-covalent bonding character [1] [11].

Structural ParameterValueReference
Ti coordination number6 [1] [10]
Ti-F bond length (Å)1.78-1.82 (typical) [1] [11]
Coordination geometryOctahedral [1] [12] [10]
Hexafluorotitanate anion[TiF₆]²⁻ [1] [13]

The octahedral molecular geometry results from the six fluorine atoms arranged symmetrically around the central titanium atom, with F-Ti-F bond angles of 90° and 180° [12] [10]. This configuration minimizes electron pair repulsion according to VSEPR theory, creating a stable coordination environment that influences the compound's chemical and physical properties.

Hydrogen Bonding Network Investigation

The hydrogen bonding network in ammonium hexafluorotitanate plays a crucial role in determining its crystal structure and stability. Neutron diffraction provides the most accurate determination of hydrogen atom positions, revealing H...F distances and bond angles that characterize the intermolecular interactions [5] [11].

Investigation MethodStructural InformationKey ParametersReference
Neutron DiffractionHydrogen atom positionsH...F distances, bond angles [5] [11]
Infrared SpectroscopyN-H and H...F stretching modesν(N-H) 3100-3300 cm⁻¹ [13] [14]
X-ray Structure AnalysisInteratomic distancesN...F distances 2.7-3.0 Å [1] [5]

Infrared spectroscopy reveals characteristic N-H stretching vibrations in the 3100-3300 cm⁻¹ region, with frequency shifts indicating hydrogen bonding interactions between ammonium cations and fluoride ligands [13] [14]. The ammonium cations adopt tetrahedral geometry with NH...F hydrogen bonds linking the ionic components into a three-dimensional network [1] [5].

Electronic Structure Determination Methods

Molecular Orbital Configuration Studies

Electronic structure analysis of ammonium hexafluorotitanate employs various spectroscopic and computational techniques to understand the molecular orbital configuration and bonding characteristics. Molecular orbital calculations have been performed using quantum chemical methods to determine orbital energies, symmetries, and the nature of Ti-F bonding [15] [16].

MethodInformation ObtainedKey ParametersReference
Molecular Orbital CalculationsOrbital energies and symmetriesHOMO-LUMO gaps [15] [16]
UV-Vis SpectroscopyElectronic transitions, band gapsλmax, absorption coefficients [15] [17]
Crystal Field Theoryd-orbital splitting patterns10Dq values, crystal field splitting [15] [17] [18]

The hexafluorotitanate complex exhibits a d⁰ electronic configuration for Ti(IV), resulting in diamagnetic behavior and characteristic optical properties [15] [17]. Crystal field theory analysis reveals that the octahedral ligand field splits the d-orbitals into t₂g and eg sets, with the energy separation (10Dq) determined from electronic absorption spectra [15] [17] [18].

Valence State Analysis Techniques

Determination of the titanium valence state in ammonium hexafluorotitanate employs multiple analytical techniques to confirm the +4 oxidation state. X-ray photoelectron spectroscopy provides direct evidence through Ti 2p₃/₂ binding energies around 459 eV, characteristic of Ti(IV) compounds [7] [17].

Analysis TechniqueValence InformationTi(IV) CharacteristicsReference
X-ray Photoelectron SpectroscopyCore level binding energiesTi 2p₃/₂ ~459 eV [7] [17]
X-ray Absorption SpectroscopyAbsorption edge positionsTi K-edge ~4966 eV [17]
Electron Paramagnetic ResonanceUnpaired electron detectionEPR silent (d⁰ configuration) [17]
Magnetic SusceptibilityMagnetic moment determinationDiamagnetic behavior [17]

Electron paramagnetic resonance studies confirm the absence of unpaired electrons, consistent with the d⁰ configuration of Ti(IV) [17]. Magnetic susceptibility measurements demonstrate diamagnetic behavior, further supporting the +4 oxidation state assignment [17].

Computational Modeling Approaches

Advanced computational methods have been employed to model the electronic structure and properties of ammonium hexafluorotitanate. Density functional theory calculations using functionals such as B3LYP and PBE provide insights into geometric optimization, electronic structure, and bonding characteristics [19] [20].

MethodApplicationKey FeaturesReference
Density Functional TheoryElectronic structure optimizationB3LYP, PBE functionals [19] [20]
Computational ModelingGeometric optimizationBasis sets: TZVP, SVP [19] [20] [21]
Ligand Field TheoryLigand field strength assessmentNephelauxetic parameters [16] [17]

Computational modeling studies have investigated the stability of different titanium fluoride complexes under various conditions, revealing the influence of outer cations on complex stability [21]. Ligand field theory calculations provide nephelauxetic parameters that quantify the covalent character of Ti-F bonding [16] [17].

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 51 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 50 of 51 companies with hazard statement code(s):;
H302 (90%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (90%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (90%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

16962-40-6

Dates

Last modified: 08-15-2023

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